An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted benzophenone derivative. Synthesizing data from chemical suppliers and drawing parallels with structurally related compounds, this document provides insights into its chemical and physical properties, a plausible synthetic route, predicted spectral characteristics, and potential avenues for research and development.
Core Chemical Identity
(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is a poly-substituted aromatic ketone. The molecule incorporates a p-tolyl group and a 4-chloro-3-nitrophenyl group linked by a carbonyl functional group. This unique arrangement of electron-withdrawing (nitro and chloro groups) and electron-donating (methyl group) substituents suggests a nuanced electronic character that may be of interest in various chemical and biological contexts.
| Identifier | Value |
| IUPAC Name | (4-Chloro-3-nitrophenyl)(p-tolyl)methanone |
| CAS Number | 40306-24-9[1][2] |
| Molecular Formula | C₁₄H₁₀ClNO₃[1] |
| Molecular Weight | 275.69 g/mol [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)[O-] |
| InChI Key | ZRCRGBZPAADXJT-UHFFFAOYSA-N[3] |
Physicochemical and Computational Properties
The physical properties of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone have been reported by various chemical suppliers. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 117-121 °C | [3] |
| Boiling Point | 441.1 °C at 760 mmHg | [3] |
| Density | 1.327 g/cm³ | [3] |
| Flash Point | 220.6 °C | [3] |
| Refractive Index | 1.613 | [3] |
| Storage Temperature | 4°C | [1] |
Computationally derived properties provide further insight into the molecule's behavior, particularly in biological systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 60.21 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.78762 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Reactivity
A highly plausible and efficient method for the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone is the Friedel-Crafts acylation.[4] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would involve the reaction of toluene with 4-chloro-3-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone.
Detailed Experimental Protocol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) to an inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add toluene (1.0 equivalent) to the stirred suspension.
-
Acylation: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Reactivity Profile
The reactivity of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone is governed by its functional groups:
-
Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates.[5]
-
Aromatic Rings: The electron-rich p-tolyl ring is activated towards electrophilic substitution, while the 4-chloro-3-nitrophenyl ring is deactivated. The chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
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p-Tolyl Protons: A singlet for the methyl (CH₃) protons is expected around δ 2.4 ppm. The four aromatic protons on the tolyl ring will likely appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring.
-
4-Chloro-3-nitrophenyl Protons: The three protons on this ring will exhibit a more complex splitting pattern due to their electronic environment. One proton will be ortho to the carbonyl and meta to the nitro group, another will be meta to the carbonyl and ortho to both the chloro and nitro groups, and the third will be para to the carbonyl and meta to the chloro group. These protons are expected to resonate further downfield (δ 7.8-8.5 ppm) due to the deshielding effects of the nitro and carbonyl groups.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group and the carbon bearing the chloro group will have characteristic chemical shifts.
-
Methyl Carbon: The methyl carbon of the p-tolyl group will show a signal around δ 21 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the aryl ketone carbonyl stretch is expected around 1660-1685 cm⁻¹.
-
N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group should appear as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl stretching vibration.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 275, with an isotopic peak (M+2) at m/z = 277 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of p-tolyl acylium (m/z = 119) and 4-chloro-3-nitrophenyl (m/z = 156) fragments. Further fragmentation of these ions is also expected.
Potential Applications and Biological Relevance
While there is limited direct biological data for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, its structural motifs are present in molecules with known biological activities.
-
Pharmaceutical Intermediate: The presence of the nitro group, which can be reduced to an amine, makes this compound a potential precursor for the synthesis of more complex molecules with pharmaceutical applications.[5] For example, the structurally related (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone is an intermediate in the synthesis of the anthelmintic drug Flubendazole.[6]
-
Anticancer and Anti-inflammatory Research: Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Given this, (4-Chloro-3-nitrophenyl)(p-tolyl)methanone could be a candidate for screening in relevant biological assays, such as the MTT assay for cytotoxicity against cancer cell lines.[8][9]
Safety and Handling
No specific safety data sheet (SDS) is publicly available for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone. However, based on the safety information for structurally similar compounds like 4-chloro-3-nitrophenol and 4-chloro-3-nitrotoluene, the following precautions are recommended.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Hazards: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10][12]
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.
Conclusion
(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is a benzophenone derivative with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While direct biological and spectral data are limited, predictions based on its structure provide a solid foundation for future research. Its potential as a synthetic intermediate in drug discovery, particularly in the development of antiparasitic or anticancer agents, warrants further investigation. Researchers are encouraged to perform thorough characterization and biological screening to fully elucidate the potential of this compound.
References
-
LookChem. Cas 5350-47-0,(4-Nitro-phenyl)-p-tolyl-methanone. [Link]
-
PubChem. 4-Chloro-3-nitrophenol. [Link]
-
MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]
-
King-Pharm. 97-07-4 4-Chloro-3-nitrophenyl methyl sulfone. [Link]
-
PubChem. 4-Chloro-m-tolyl-p-nitrophenyl ether. [Link]
-
Rasayan J. Chem. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
SpectraBase. (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. [Link]
-
PubChemLite. (4-chloro-3-methyl-phenyl)-(5-nitro-2-furyl)methanone. [Link]
-
ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]
-
Molecules. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
-
PubChem. (4-Nitro-phenyl)-p-tolyl-methanol. [Link]ncbi.nlm.nih.gov/compound/11847391)
Sources
- 1. chemscene.com [chemscene.com]
- 2. 40306-24-9|(4-Chloro-3-nitrophenyl)(p-tolyl)methanone|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]
